MK-0812

Beschreibung

Eigenschaften

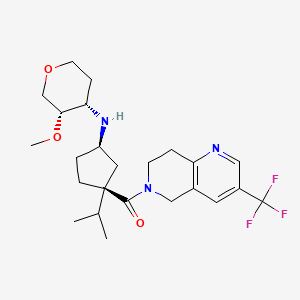

IUPAC Name |

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDXAIUENDNDL-RJSMDTJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MK-0812: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the tumor microenvironment, playing a pivotal role in the recruitment of immunosuppressive myeloid cells that contribute to tumor progression, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, supported by preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the Tumor Microenvironment

The primary anti-cancer mechanism of this compound is not through direct cytotoxicity to tumor cells, but rather by modulating the host's immune response within the tumor microenvironment. This compound competitively binds to CCR2, thereby inhibiting the downstream signaling induced by its primary ligand, CCL2 (also known as monocyte chemoattrapctant protein-1 or MCP-1).[1] This blockade disrupts the recruitment of key immunosuppressive cell populations to the tumor site.

Key Cellular Targets:

-

Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs): These are immature myeloid cells with potent immunosuppressive functions. Tumors often secrete high levels of CCL2 to attract M-MDSCs, which in turn suppress the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, allowing the tumor to evade immune destruction. This compound, by blocking CCR2, has been shown to reduce the number of M-MDSCs in the tumor microenvironment.[2]

-

Tumor-Associated Macrophages (TAMs): Monocytes recruited to the tumor site differentiate into TAMs, which are predominantly of the M2-like phenotype. These M2-TAMs promote tumor growth, angiogenesis, and metastasis through the secretion of various growth factors, cytokines, and matrix metalloproteinases. By inhibiting the recruitment of their monocytic precursors, this compound effectively reduces the population of pro-tumoral TAMs.

The inhibition of M-MDSC and TAM recruitment by this compound leads to a less immunosuppressive tumor microenvironment, thereby potentially enhancing the efficacy of other cancer therapies, including immunotherapy and chemotherapy.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

| In Vitro Activity | |

| Assay | IC50 |

| Inhibition of MCP-1 mediated response | 3.2 nM[1] |

| Inhibition of 125I-MCP-1 binding to isolated monocytes | 4.5 nM[1] |

| Inhibition of MCP-1 induced monocyte shape change in whole blood | 8 nM[1] |

| In Vivo Efficacy of CCR2 Antagonism | |

| Cancer Model | Treatment |

| Breast Cancer Lung Metastasis (Humanized CCR2B Knock-in Mice) | This compound (oral administration) |

Signaling Pathways and Experimental Workflows

CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and differentiation. This compound acts as a competitive antagonist, blocking this initial ligand-receptor interaction.

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a generalized workflow for assessing the efficacy of this compound in a preclinical cancer model.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model

This protocol describes the oral administration of this compound to mice, a common method used in preclinical studies.[1]

Materials:

-

This compound

-

Vehicle (e.g., 0.4% Methylcellulose (MC) solution)

-

Female BALB/c mice (8-10 weeks of age)

-

Gavage needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the 0.4% MC solution at the desired concentration (e.g., for a 30 mg/kg dose). Ensure the solution is well-mixed before each administration.

-

Animal Handling: Weigh each mouse to accurately calculate the required volume of the dosing solution.

-

Oral Gavage:

-

Gently restrain the mouse.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the calculated volume of the this compound suspension.

-

Carefully withdraw the gavage needle.

-

-

Monitoring: Observe the animals for any adverse reactions following administration.

Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells

This protocol provides a general framework for the analysis of M-MDSCs and TAMs from tumor tissue following treatment with a CCR2 antagonist.

Materials:

-

Freshly harvested tumor tissue

-

Digestion buffer (e.g., RPMI with collagenase D, DNase I)

-

Red Blood Cell Lysis Buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G, anti-F4/80)

-

Viability dye

Procedure:

-

Tissue Digestion:

-

Mince the tumor tissue into small pieces.

-

Incubate the tissue in digestion buffer with agitation to create a single-cell suspension.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

-

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer to remove red blood cells.

-

Cell Staining:

-

Wash the cells with FACS buffer.

-

Stain the cells with a viability dye to exclude dead cells from the analysis.

-

Incubate the cells with Fc block to prevent non-specific antibody binding.

-

Add the cocktail of fluorochrome-conjugated antibodies to identify the cell populations of interest (e.g., M-MDSCs: CD45+CD11b+Ly6G-Ly6Chigh; TAMs: CD45+CD11b+F4/80+).

-

Incubate the cells with the antibodies, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the stained cells with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis on a flow cytometer.

-

Acquire the data and analyze the cell populations using appropriate gating strategies.

-

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers through its targeted modulation of the tumor microenvironment. By inhibiting the CCL2/CCR2 signaling axis, this compound effectively reduces the recruitment of immunosuppressive M-MDSCs and pro-tumoral TAMs. This mechanism of action not only has the potential for monotherapy efficacy in certain contexts but also holds significant promise for combination therapies, where it can create a more favorable immune landscape for the activity of other anti-cancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound across different cancer types and in various combination regimens.

References

An In-depth Technical Guide to MK-0812 and the CCR2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the trafficking of monocytes and macrophages to sites of inflammation. This axis has been implicated in the pathogenesis of a multitude of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. MK-0812 is a potent and selective small-molecule antagonist of CCR2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the intricacies of the CCR2 signaling pathway. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

The CCR2 Signaling Pathway

The CCR2 signaling pathway is a critical component of the inflammatory response. CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and dendritic cells.[1] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant that guides these immune cells to areas of inflammation.[2] The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events.

Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. This activation triggers several downstream signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[3]

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Activation of this pathway leads to the transcription of various pro-inflammatory genes.[3]

-

Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation.[2]

The culmination of these signaling events is the directed migration of CCR2-expressing cells along a CCL2 gradient towards the site of inflammation, a process known as chemotaxis. The CCL2/CCR2 axis is implicated in a variety of diseases characterized by monocytic infiltration, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[4][5]

Diagram of the CCR2 Signaling Pathway

Caption: The CCR2 signaling cascade initiated by CCL2 binding and its inhibition by this compound.

This compound: A Potent CCR2 Antagonist

This compound is a potent and selective antagonist of the CCR2 receptor.[6] By binding to CCR2, this compound prevents the binding of CCL2 and subsequent activation of the downstream signaling pathways. This blockade of CCR2 signaling effectively inhibits the CCL2-mediated chemotaxis of monocytes and other immune cells, thereby reducing the inflammatory infiltrate at the site of injury or disease.

Quantitative Data on this compound Potency

The potency of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. It is important to note that IC50 values can vary depending on the specific assay conditions.[7][8]

| Assay Type | Target/Cell Line | Ligand | IC50 (nM) | Reference |

| MCP-1 Mediated Response | Not Specified | MCP-1 | 3.2 | [6] |

| 125I-MCP-1 Binding | Isolated Monocytes | 125I-MCP-1 | 4.5 | [6] |

| Monocyte Shape Change | Rhesus Whole Blood | MCP-1 | 8 | [6] |

Clinical Development

While this compound itself was evaluated in Phase IIa clinical trials for rheumatoid arthritis, the results of these trials have not been extensively published in peer-reviewed literature.[9] However, a clinical trial of another CCR2 antagonist, MLN1202, in patients with active rheumatoid arthritis did not show clinical improvement despite demonstrating biological activity in reducing free CCR2 on monocytes.[10] This highlights the complexity of translating preclinical efficacy to clinical success in targeting the CCL2/CCR2 axis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CCR2 antagonists like this compound.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: A Boyden chamber or a transwell insert with a porous membrane is used to separate a cell suspension from a solution containing a chemoattractant (e.g., CCL2). The ability of the cells to migrate through the pores in response to the chemoattractant is quantified in the presence and absence of the antagonist.

Protocol:

-

Cell Preparation:

-

Culture a CCR2-expressing cell line (e.g., THP-1 monocytes) in appropriate media.

-

Harvest cells and resuspend in serum-free media at a concentration of 1 x 106 cells/mL.

-

-

Assay Setup:

-

Add serum-free media containing CCL2 (at a pre-determined optimal concentration) to the lower wells of a 24-well chemotaxis plate.

-

In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migrated Cells:

-

Carefully remove the transwell inserts.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

-

Count the number of migrated cells in several microscopic fields for each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Diagram of a Chemotaxis Assay Workflow

Caption: A stepwise workflow for a typical in vitro chemotaxis assay.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand (e.g., 125I-CCL2) is incubated with a source of the receptor (e.g., cell membranes expressing CCR2). The ability of an unlabeled compound (this compound) to compete with the radioligand for binding to the receptor is measured.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing CCR2 in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of 125I-CCL2, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Counting:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Flow Cytometry for Monocyte Analysis

Flow cytometry can be used to analyze the effect of this compound on monocyte populations in whole blood.

Principle: Fluorochrome-conjugated antibodies are used to identify and quantify different monocyte subsets based on their surface marker expression (e.g., CD14, CD16). The expression of CCR2 on these subsets can also be measured to assess target engagement by this compound.

Protocol:

-

Sample Collection:

-

Collect whole blood samples from subjects treated with this compound or placebo.

-

-

Antibody Staining:

-

Aliquot whole blood into tubes.

-

Add a cocktail of fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD14, CD16, CCR2).

-

Incubate in the dark at room temperature.

-

-

Red Blood Cell Lysis:

-

Add a lysis buffer to remove red blood cells.

-

-

Washing:

-

Wash the remaining white blood cells with buffer.

-

-

Data Acquisition:

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Use gating strategies to identify monocyte subsets (e.g., classical, intermediate, non-classical).

-

Quantify the percentage of each subset and the expression level of CCR2 on their surface.

-

Logical Relationships in Drug Development

The development of a CCR2 antagonist like this compound follows a logical progression from preclinical studies to clinical trials.

Diagram of the Drug Development Logic

Caption: The typical phased progression of a CCR2 antagonist from initial concept to potential market approval.

Conclusion

The CCL2/CCR2 signaling pathway remains a highly attractive target for the development of therapies for a wide range of inflammatory and autoimmune diseases. This compound serves as a prime example of a potent and selective small-molecule antagonist of CCR2. This technical guide has provided a detailed overview of the CCR2 signaling pathway, the mechanism of action of this compound, quantitative data on its potency, and detailed experimental protocols for its characterization. While the clinical development of CCR2 antagonists has faced challenges, the continued exploration of this pathway and the development of novel therapeutic strategies hold promise for the future of inflammatory disease treatment. The information presented herein is intended to aid researchers and drug developers in their efforts to further understand and therapeutically target the critical CCL2/CCR2 axis.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneity of human monocytes: an optimized four-color flow cytometry protocol for analysis of monocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of MK-0812: A CCR2 Antagonist in Inflammatory Disease Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. By blocking this pathway, this compound has been investigated as a potential therapeutic agent to mitigate inflammatory responses. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Antagonism of the CCL2/CCR2 Signaling Pathway

This compound exerts its anti-inflammatory effects by specifically binding to CCR2, thereby preventing the interaction of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, infiltration into tissues, and subsequent inflammatory responses.

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. Activation of these pathways culminates in cellular responses such as chemotaxis, cell survival, proliferation, and differentiation. This compound, as a competitive antagonist, prevents these downstream events.[1][2][3][4]

Quantitative Data Presentation

The preclinical activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Target | IC50 Value |

| Radioligand Binding Assay | Isolated human monocytes | CCR2 | 4.5 nM |

| Functional Assay (Monocyte shape change) | Human whole blood | CCR2 | 8 nM |

| Chemotaxis Assay | Not specified | CCR2b | 24 nM |

| Radioligand Binding Assay | Not specified | CCR2b | 180 nM |

In Vivo Pharmacodynamic Effects of this compound in Mice

| Animal Model | Dosage | Route | Key Finding |

| C57BL/6 Mice | 0.1, 10, 30 mg/kg | Oral | Dose-dependent increase in plasma CCL2 levels, plateauing near 300 pg/ml at 4 hours post-dose.[5] |

| BALB/c Mice | 30 mg/kg | Oral | Reduction in the frequency of circulating Ly6G-Ly6Chi monocytes. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Monocyte Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Protocol Steps:

-

Cell Culture: Culture a CCR2-expressing human monocytic cell line, such as THP-1, in appropriate media.

-

Cell Preparation: On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in serum-free media.

-

Pre-treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing CCL2 (typically 10-100 ng/mL) to the lower wells of a 24-well Transwell plate.

-

Place the Transwell inserts (with a 5 µm pore size membrane) into the wells.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 4-24 hours).

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or a fluorescent dye).

-

Count the number of migrated cells in several fields of view under a microscope or quantify the stain intensity using a plate reader.

-

In Vivo Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, exhibiting key pathological features of the human disease.

Protocol Steps:

-

Animals: Use susceptible mouse strains, such as DBA/1J, typically 8-10 weeks old.

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous injection.

-

Treatment: Begin daily oral administration of this compound or vehicle control at a predetermined time relative to immunization (prophylactic or therapeutic regimen).

-

Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score clinical signs based on paw swelling and erythema.

-

Endpoint Analysis: At the end of the study, collect paws for histological assessment of inflammation, cartilage destruction, and bone erosion. Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study acute inflammatory responses.

Protocol Steps:

-

Animals: Use common laboratory mouse strains, such as C57BL/6.

-

Treatment: Administer this compound or vehicle control orally.

-

LPS Challenge: After a set time (e.g., 1 hour), administer LPS intraperitoneally (i.p.) to induce a systemic inflammatory response.

-

Sample Collection: At various time points post-LPS challenge, collect blood and/or tissues (e.g., lung, liver) for analysis.

-

Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA or other immunoassays.

Conclusion

The preclinical data for this compound demonstrate its potent and selective antagonism of the CCR2 receptor. By inhibiting the CCL2/CCR2 signaling axis, this compound effectively reduces the migration of inflammatory monocytes in vitro and in vivo. The provided experimental protocols offer a framework for the continued investigation and evaluation of CCR2 antagonists in various inflammatory disease models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 5. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK-0812 in Monocyte Recruitment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of MK-0812, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). It details its mechanism of action in inhibiting monocyte recruitment, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction: The CCL2-CCR2 Axis and Monocyte Recruitment

Monocyte recruitment from the bloodstream into tissues is a critical process in both normal immune surveillance and the pathogenesis of numerous inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer metastasis.[1][2] This process is primarily orchestrated by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2.[3][4]

The CCL2-CCR2 signaling axis is a key driver of chemotaxis, guiding CCR2-expressing monocytes to sites of inflammation.[5][6] Upon binding CCL2, CCR2, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signals that lead to cytoskeletal rearrangement, enhanced adhesion to the vascular endothelium, and directed migration along the chemokine gradient.[1][3] Given its central role in pathological inflammation, the CCL2-CCR2 axis is a significant target for therapeutic intervention.[2][7] this compound is a potent, selective, small-molecule antagonist developed to specifically block this interaction and inhibit monocyte recruitment.[8][9][10]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2 with high affinity, it prevents the endogenous ligand, CCL2, from docking and initiating downstream signaling.[8] This blockade effectively neutralizes the primary chemotactic signal for monocytes.

The key consequences of CCR2 antagonism by this compound include:

-

Inhibition of Chemotaxis: The primary and most well-documented effect is the disruption of directed monocyte migration towards a CCL2 gradient.[9][11]

-

Blockade of Cellular Activation: this compound prevents CCL2-mediated cellular responses such as calcium mobilization and changes in cell shape, which are prerequisites for migration.[7][8]

-

Reduction of Inflammatory Monocyte Infiltration: In vivo, administration of this compound leads to a dose-dependent reduction in the accumulation of Ly6Chi inflammatory monocytes at sites of inflammation.[8][9][12]

-

Elevation of Plasma CCL2: An interesting pharmacological effect of CCR2 blockade is the marked increase in circulating CCL2 levels. This is attributed to the interruption of CCL2 uptake and clearance by CCR2-expressing cells, a process of constitutive internalization.[11][13]

Signaling Pathway Diagram

The following diagram illustrates the CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified across various in vitro and in vivo experimental systems.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell/System Used | Endpoint Measured | IC₅₀ Value (nM) | Reference(s) |

| MCP-1 Mediated Response | Human Whole Blood | Monocyte Shape Change | 3.2 | [8][9] |

| Radioligand Binding | Isolated Human Monocytes | Inhibition of ¹²⁵I-MCP-1 Binding | 4.5 | [8][9] |

| Chemotaxis Inhibition | WeHi-274.1 Monocytic Cells | Migration towards CCL2 | 5 | [11] |

| Whole Blood Assay | Rhesus Monkey Whole Blood | Monocyte Shape Change | 8 | [9] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Model | Dosing Regimen | Key Finding(s) | Reference(s) |

| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg, p.o., b.i.d. | Significant reduction in monocyte and macrophage accumulation in the CNS. | [12] |

| Mouse | General Pharmacodynamics | 30 mg/kg, p.o. | Reduced frequency of circulating Ly6G⁻Ly6Chi monocytes; dose-dependent elevation in plasma CCL2. | [8][9] |

| Rhesus Monkey | Delayed-Type Hypersensitivity (DTH) | Continuous i.v. infusion | Inhibition of monocyte recruitment to the skin correlated with blockade of CCR2 stimulation in whole blood. | [7] |

| Mouse | Breast Cancer Lung Metastasis | Oral administration | Reduced number of monocytic myeloid-derived suppressor cells and decreased lung metastasis. | [14] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe key assays used to characterize the activity of this compound.

Protocol 1: Whole Blood Monocyte Shape Change Assay

This assay provides a robust method to assess chemokine receptor function and antagonist engagement directly in a physiologically relevant matrix.[7]

Objective: To measure the ability of a CCR2 antagonist (this compound) to inhibit CCL2 (MCP-1)-induced shape change in monocytes within a whole blood sample.

Methodology:

-

Blood Collection: Collect human or rhesus monkey whole blood into EDTA-containing tubes. Use within 1 hour of collection.

-

Antagonist Pre-incubation: Aliquot 200 µL of blood into flow cytometry tubes. Add this compound at desired final concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all tubes (e.g., 0.1%). Incubate for 30 minutes at room temperature.

-

Cell Labeling and Stimulation: Add a FITC-conjugated anti-CD14 antibody (20 µL) to specifically identify the monocyte population. Add the chemokine agonist (e.g., 4 µL of MCP-1) or a buffer control. Mix gently.

-

Incubation and Fixation: Incubate the mixture for 10 minutes at 37°C to allow for cellular response. Immediately stop the reaction by placing tubes on ice and adding 250 µL of an ice-cold fixative solution (e.g., PBS with 1% paraformaldehyde). Incubate for 1 minute on ice.

-

Red Blood Cell Lysis: Add 1.0 mL of ice-cold lysis solution (0.15 M NH₄Cl, 10 mM sodium bicarbonate, 1 mM EDTA) to each tube. Incubate for 20 minutes on ice to lyse erythrocytes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the CD14-positive monocyte population. Measure the change in Forward Scatter (FSC), which reflects changes in cell size and shape.

-

Data Analysis: The FSC of unstimulated monocytes serves as the baseline. CCL2 stimulation causes an increase in FSC. The ability of this compound to inhibit this increase is used to calculate an IC₅₀ value.[8][9]

Workflow Diagram:

Protocol 2: In Vitro Chemotaxis Assay (Modified Boyden Chamber)

This is a classic functional assay to directly measure the inhibition of directed cell migration.[9]

Objective: To quantify the inhibition of monocyte chemotaxis towards a CCL2 gradient by this compound.

Methodology:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., WeHi-274.1, THP-1). Resuspend cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Chamber Setup: Use a modified Boyden chamber apparatus (e.g., a 96-well chemotaxis plate) with a porous membrane (typically 3-5 µm pore size) separating an upper and lower chamber.

-

Loading Chambers: Add assay medium containing CCL2 at its optimal chemotactic concentration (e.g., 10 ng/mL) to the lower chambers. Add the pre-incubated cell suspension to the upper chambers (the inserts).

-

Incubation: Incubate the plate for 90-120 minutes at 37°C in a 5% CO₂ incubator to allow cells to migrate through the membrane pores towards the chemokine.

-

Cell Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) to measure nucleic acid content, or by direct cell counting via flow cytometry.

-

Data Analysis: Compare the number of migrated cells in this compound-treated wells to the vehicle control (maximal migration) and the buffer control (random migration). Calculate the percent inhibition and determine the IC₅₀.

Workflow Diagram:

Summary and Conclusion

This compound is a well-characterized, high-affinity antagonist of the CCR2 receptor. Through its targeted blockade of the CCL2-CCR2 signaling axis, it effectively inhibits the foundational mechanisms of monocyte recruitment, including chemotaxis, adhesion, and extravasation. The quantitative data from both in vitro and in vivo studies consistently demonstrate its potency in the low nanomolar range. The experimental protocols detailed herein provide robust frameworks for assessing its pharmacological activity. As a research tool, this compound has been invaluable for elucidating the role of CCR2-mediated monocyte trafficking in a wide array of inflammatory and fibrotic diseases, as well as in cancer biology.[3][5][14] This body of evidence underscores the therapeutic potential of CCR2 antagonism and establishes this compound as a benchmark compound for professionals in the field of drug development and immunology research.

References

- 1. More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 6. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Diabetic Nephropathy: A Technical Guide on the Role of a Novel CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation plays a crucial role in its pathogenesis. This technical guide explores the investigation of diabetic nephropathy with a focus on a novel therapeutic approach: the antagonism of the C-C chemokine receptor 2 (CCR2). This document provides an in-depth overview of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for evaluating the efficacy of a CCR2 antagonist in preclinical and clinical settings. Quantitative data from representative studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this therapeutic strategy.

Introduction: The Role of CCR2 in Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the kidneys, driven by hyperglycemia and hemodynamic changes.[1][2] A key pathological feature is the infiltration of inflammatory cells, particularly macrophages, into the kidney.[3][4] The recruitment of these cells is largely mediated by the interaction of chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), with its receptor, CCR2.[2][3][5][6]

Under diabetic conditions, various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, upregulate the expression of CCL2.[2][6] This chemokine gradient attracts CCR2-expressing monocytes from the circulation into the renal tissue, where they differentiate into macrophages. These activated macrophages contribute to renal injury through the production of pro-inflammatory cytokines, reactive oxygen species, and profibrotic factors, leading to glomerulosclerosis, tubulointerstitial fibrosis, and a decline in renal function.[1][7][8] Therefore, blocking the CCL2/CCR2 signaling pathway presents a promising therapeutic strategy to mitigate inflammation and slow the progression of diabetic nephropathy.[4][5][9]

Mechanism of Action of a CCR2 Antagonist

A novel CCR2 antagonist is a small molecule inhibitor designed to specifically block the interaction between CCL2 and its receptor, CCR2. By competitively binding to the receptor, the antagonist prevents the downstream signaling cascade that mediates monocyte chemotaxis. This targeted action is expected to reduce the infiltration of inflammatory macrophages into the kidney, thereby ameliorating the inflammatory and fibrotic processes that drive the progression of diabetic nephropathy.[4]

Signaling Pathways in Diabetic Nephropathy and CCR2 Antagonism

The pathogenesis of diabetic nephropathy involves a complex interplay of various signaling pathways. The CCL2/CCR2 axis is a central node in this network, integrating signals from hyperglycemia and metabolic dysregulation to promote an inflammatory response.

Caption: Signaling pathway of diabetic nephropathy and the site of action for a CCR2 antagonist.

Preclinical Investigation of a CCR2 Antagonist

Animal Models of Diabetic Nephropathy

Several animal models are utilized to study diabetic nephropathy and evaluate the efficacy of therapeutic agents.[10][11]

| Model | Type of Diabetes | Key Features | Advantages | Limitations |

| Streptozotocin (STZ)-induced mice/rats | Type 1 | Hyperglycemia, albuminuria, early glomerular changes.[12] | Cost-effective, rapid induction. | Does not fully recapitulate all features of human diabetic nephropathy, particularly advanced fibrosis. |

| db/db mice | Type 2 | Obesity, insulin resistance, hyperglycemia, progressive albuminuria, mesangial expansion.[4][5] | Closely mimics human Type 2 diabetic nephropathy. | Slower disease progression, genetic background can influence phenotype. |

| Akita mice | Type 1 | Spontaneous hyperglycemia due to an insulin gene mutation. | Consistent and predictable hyperglycemia. | Milder renal phenotype compared to some other models. |

| OVE26 mice | Type 1 | Transgenic model with early and severe hyperglycemia. | Develops more advanced features of diabetic nephropathy. | Genetic background can be a confounding factor. |

Experimental Protocols

-

STZ Model: Diabetes is induced by a single or multiple intraperitoneal injections of streptozotocin (e.g., 50-60 mg/kg for 5 consecutive days in mice).[12] Blood glucose levels are monitored, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.[12] The CCR2 antagonist is typically administered daily via oral gavage or mixed in the chow.[5]

-

db/db Mice: These mice spontaneously develop diabetes. Treatment with the CCR2 antagonist usually commences at an age when albuminuria is established (e.g., 8-10 weeks of age) and continues for a defined period (e.g., 8-12 weeks).[4][5]

-

Albuminuria: Urine samples are collected over 24 hours using metabolic cages.[3] Urinary albumin concentration is measured by ELISA, and the albumin-to-creatinine ratio (ACR) is calculated to normalize for urine dilution.

-

Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of inulin or creatinine. In animal models, this often involves surgical procedures and continuous infusion techniques.

-

Blood Urea Nitrogen (BUN) and Serum Creatinine: Blood samples are collected, and levels of BUN and creatinine are measured as indicators of renal function.

-

Tissue Preparation: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are cut and stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and with Masson's trichrome to evaluate interstitial fibrosis.

-

Immunohistochemistry/Immunofluorescence: Staining for specific markers is performed to identify cell types and protein expression.

-

Macrophages: CD68 or F4/80 staining is used to quantify macrophage infiltration in the glomeruli and interstitium.[5]

-

Podocytes: Staining for podocyte-specific markers like nephrin or podocin can assess podocyte injury and loss.[5]

-

Fibrosis Markers: Expression of fibronectin and collagen IV is evaluated to assess the degree of fibrosis.

-

In Vitro Cell-Based Assays

Cell culture models are essential for dissecting the molecular mechanisms of CCR2 antagonist action.[13]

| Cell Type | Experimental Setup | Key Readouts |

| Mesangial Cells | Cells are cultured in high glucose conditions to mimic the diabetic milieu. They are then treated with the CCR2 antagonist. | Proliferation assays, measurement of extracellular matrix protein synthesis (e.g., fibronectin, collagen IV), and assessment of pro-inflammatory cytokine expression. |

| Podocytes | Podocytes are exposed to high glucose or AGEs. The effect of the CCR2 antagonist on cell viability, apoptosis, and expression of podocyte-specific proteins is evaluated. | Western blotting for nephrin and podocin, apoptosis assays (e.g., TUNEL), and measurement of reactive oxygen species production. |

| Proximal Tubular Epithelial Cells | These cells are stimulated with high glucose or albumin to mimic conditions of hyperglycemia and proteinuria. | Measurement of CCL2 secretion, expression of inflammatory and fibrotic markers.[13] |

Clinical Investigation of a CCR2 Antagonist

Clinical trials in patients with diabetic nephropathy are crucial to establish the safety and efficacy of a CCR2 antagonist.

Study Design and Patient Population

-

Phase II Studies: These are typically randomized, double-blind, placebo-controlled trials to evaluate the dose-response relationship and safety profile of the CCR2 antagonist.[14] Patients with type 2 diabetes and persistent albuminuria, despite standard of care treatment with ACE inhibitors or ARBs, are often enrolled.[14]

-

Phase III Studies: Large-scale, multicenter trials are designed to confirm the efficacy and safety of the selected dose in a broader patient population and to assess its impact on long-term renal outcomes.

Efficacy Endpoints

-

Primary Endpoint: The primary efficacy endpoint is often the change in urinary albumin-to-creatinine ratio (UACR) from baseline.[14]

-

Secondary Endpoints: These may include changes in estimated glomerular filtration rate (eGFR), the proportion of patients achieving a certain reduction in albuminuria, and the time to composite renal outcomes (e.g., doubling of serum creatinine, end-stage renal disease, or renal death).

Safety and Tolerability

The safety profile of the CCR2 antagonist is closely monitored, including the incidence of adverse events, changes in laboratory parameters, and vital signs.

Data Presentation: Representative Preclinical and Clinical Findings

The following tables summarize hypothetical but representative quantitative data for a novel CCR2 antagonist based on published literature for similar compounds.

Table 1: Preclinical Efficacy in a db/db Mouse Model of Diabetic Nephropathy

| Parameter | Vehicle Control | CCR2 Antagonist | % Change |

| Urinary Albumin Excretion (µ g/24h ) | 350 ± 45 | 180 ± 30 | -48.6% |

| Glomerular Macrophage Infiltration (cells/glomerulus) | 8.5 ± 1.2 | 3.2 ± 0.8 | -62.4% |

| Mesangial Matrix Expansion (% of glomerular area) | 25.6 ± 3.1 | 15.8 ± 2.5 | -38.3% |

| Podocyte Density (cells/glomerulus) | 10.2 ± 1.5 | 14.5 ± 1.8 | +42.2% |

Table 2: Representative Phase II Clinical Trial Results in Patients with Diabetic Nephropathy

| Parameter | Placebo + Standard of Care | CCR2 Antagonist + Standard of Care | p-value |

| Change in UACR from Baseline (%) | -5% | -30% | <0.05 |

| Change in eGFR from Baseline (mL/min/1.73m²) | -2.5 | -0.8 | >0.05 |

| Proportion of Patients with >30% Reduction in UACR | 15% | 45% | <0.05 |

Experimental Workflow Visualization

References

- 1. Exploring molecular targets in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the MCP-1/CCR2 System in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways of chronic kidney diseases, implications for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways of chronic kidney diseases, implications for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. accegen.com [accegen.com]

- 14. ChemoCentryx's CCR2 inhibitor Succeeds In Phase 2 Diabetic Nephropathy Trial [clinicalleader.com]

The Impact of MK-0812 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression and metastasis. A key signaling axis implicated in this process is the C-C chemokine ligand 2 (CCL2) and its receptor CCR2, which plays a pivotal role in the recruitment of immunosuppressive myeloid cells. MK-0812, a potent and selective antagonist of CCR2, has emerged as a promising therapeutic agent to modulate the TME and enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the preclinical evidence for the effect of this compound on the TME, focusing on its mechanism of action, quantitative effects on immune cell populations, and detailed experimental protocols.

Introduction: The Role of the CCL2-CCR2 Axis in the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively influence tumor growth and metastasis.[1] A critical component of the TME is the infiltration of various immune cell populations. While some immune cells, such as cytotoxic T lymphocytes, can mount an anti-tumor response, the TME is often dominated by immunosuppressive cells that hinder effective anti-tumor immunity.[2]

Among the key players in establishing an immunosuppressive TME are monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs).[3][4] The recruitment of these cells to the tumor site is largely mediated by the chemokine CCL2, which is secreted by tumor cells and stromal cells within the TME.[5] M-MDSCs and TAMs express the CCL2 receptor, CCR2, and migrate along a CCL2 gradient to infiltrate the tumor.[3][6] Once in the TME, these cells contribute to an immunosuppressive milieu by producing anti-inflammatory cytokines, inhibiting T-cell function, and promoting angiogenesis and metastasis.[4][7]

This compound: A Potent CCR2 Antagonist

This compound is a small molecule antagonist that potently and selectively inhibits the CCR2 receptor.[8] By blocking the interaction between CCL2 and CCR2, this compound aims to disrupt the recruitment of M-MDSCs and TAMs to the TME, thereby alleviating immunosuppression and potentially enhancing the efficacy of other cancer therapies. Preclinical studies have demonstrated the potential of this compound to modulate the TME and inhibit tumor progression.[8]

Quantitative Effects of this compound on the Tumor Microenvironment

Preclinical studies have provided quantitative data on the impact of this compound on key components of the tumor microenvironment, particularly in models of breast cancer metastasis.

| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Reference |

| Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) in Lungs | High Infiltration | Significantly Reduced | Data not specified | [8] |

| Rate of Lung Metastasis | High | Significantly Reduced | Data not specified | [8] |

Note: While the referenced study confirmed a significant reduction, the exact quantitative values were not publicly available. Further investigation of the primary literature is recommended for precise figures.

Signaling Pathways and Experimental Workflows

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2 on myeloid cells initiates a signaling cascade that promotes cell migration and survival. This compound acts as a competitive antagonist, blocking this interaction and its downstream effects.

Caption: this compound blocks the binding of CCL2 to CCR2, inhibiting downstream signaling.

Experimental Workflow for Evaluating this compound in a Humanized Mouse Model of Breast Cancer Metastasis

The following workflow outlines a typical preclinical study to assess the efficacy of this compound in a relevant in vivo model.

Caption: Workflow for assessing this compound's effect on breast cancer metastasis.

Experimental Protocols

Humanized Mouse Model of Breast Cancer Metastasis

-

Animal Model: Human CCR2B knock-in mice are utilized to ensure the relevance of this compound, which is designed to target human CCR2.[8] These mice are immunodeficient and reconstituted with human hematopoietic stem cells to establish a human immune system.

-

Tumor Cell Line: A human breast cancer cell line with known metastatic potential to the lungs (e.g., MDA-MB-231) is used.

-

Tumor Implantation: Tumor cells are injected intravenously into the tail vein of the humanized mice to induce lung metastases.

-

Treatment Regimen:

-

Compound: this compound is administered orally. The exact dosage and formulation should be determined based on pharmacokinetic and pharmacodynamic studies.

-

Control: A vehicle control group receives the same formulation without the active compound.

-

Schedule: Dosing is typically initiated a few days after tumor cell implantation and continues for a predetermined period (e.g., 2-4 weeks).

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and their lungs are harvested.

-

The number and size of metastatic nodules on the lung surface are counted and measured.

-

A portion of the lung tissue is processed for histological analysis to confirm the presence of tumor cells.

-

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Single-Cell Suspension Preparation:

-

Harvested lung tissue is mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Red blood cells are lysed using a suitable lysis buffer.

-

The cell suspension is filtered through a cell strainer to remove clumps.

-

-

Antibody Staining:

-

The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies to identify specific immune cell populations. A typical panel for identifying M-MDSCs would include:

-

Lineage markers (dump channel): To exclude T cells, B cells, and NK cells.

-

Myeloid markers: CD11b, Ly6G, Ly6C. M-MDSCs are typically identified as CD11b+Ly6G-Ly6Chi.

-

-

A viability dye is included to exclude dead cells from the analysis.

-

-

Data Acquisition and Analysis:

-

Stained cells are analyzed using a multi-color flow cytometer.

-

Data is analyzed using appropriate software to gate on the populations of interest and quantify the percentage and absolute number of M-MDSCs and other immune cell subsets within the lung tissue.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for modulating the tumor microenvironment. By blocking the CCL2-CCR2 signaling axis, it effectively reduces the infiltration of immunosuppressive M-MDSCs, which is correlated with a decrease in metastasis in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CCR2 antagonists in oncology. Further research is warranted to fully elucidate the quantitative impact of this compound on the TME and to explore its potential in combination with other immunotherapies.

References

- 1. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune Checkpoint Profiling in Humanized Breast Cancer Mice Revealed Cell-Specific LAG-3/PD-1/TIM-3 Co-Expression and Elevated PD-1/TIM-3 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | CCL2: An Important Mediator Between Tumor Cells and Host Cells in Tumor Microenvironment [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0812: A Potent Tool for Interrogating Chemokine Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-0812, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Designed for researchers in chemokine biology, immunology, and drug development, this document details the mechanism of action of this compound, its quantitative effects in various experimental systems, and detailed protocols for its use in key assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in studying the critical role of the CCL2-CCR2 axis in health and disease.

Core Concepts: The CCL2-CCR2 Signaling Axis

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, macrophages, T lymphocytes, and other immune cells. It exerts its effects primarily through binding to the G protein-coupled receptor, CCR2. This interaction triggers a cascade of intracellular signaling events, leading to cellular migration, proliferation, and cytokine production. The CCL2-CCR2 axis is a key driver of inflammatory responses and has been implicated in the pathogenesis of numerous diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer.

This compound is a small molecule antagonist that selectively binds to CCR2, thereby blocking the binding of CCL2 and inhibiting its downstream signaling pathways. This makes this compound an invaluable tool for dissecting the intricate roles of CCL2-CCR2 signaling in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various in vitro and in vivo assays.

| Assay Type | Cell Line/System | Ligand | Parameter | This compound Value | Reference |

| Radioligand Binding Assay | Membranes from Ba/F3 cells transfected with mouse CCR2 | 125I-rhCCL2 | IC50 | ~5 nM | [1] |

| Chemotaxis Assay | WeHi-274.1 cells | CCL2 | IC50 | 5 nM | [1] |

| In Vivo Monocyte Migration | BALB/c mice | CCL2 | - | Dose-dependent inhibition | [2] |

Table 1: In Vitro and In Vivo Efficacy of this compound.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.

CCL2-CCR2 Signaling Pathway and Inhibition by this compound

Caption: CCL2-CCR2 signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Chemotaxis Assay

Caption: Workflow for an in vitro chemotaxis assay using this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine this compound potency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vitro Chemotaxis Assay Using THP-1 Cells

This protocol is adapted from established methods for assessing monocyte chemotaxis.[3][4][5]

1. Cell Culture and Preparation:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

-

Maintain cell density between 5–8 x 105 cells/mL.

-

On the day of the assay, harvest cells and resuspend in chemotaxis assay buffer (e.g., HBSS with 0.1% BSA) at a density of 2 x 106 cells/mL.

2. Antagonist Pre-treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to desired concentrations in chemotaxis assay buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Incubate the THP-1 cell suspension with the various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

3. Transwell Migration Assay Setup:

-

Use a 24-well plate with 5 µm pore size transwell inserts.

-

To the lower chambers, add 600 µL of chemotaxis assay buffer containing the chemoattractant, recombinant human CCL2 (typically at a concentration that elicits a submaximal response, e.g., 10-50 ng/mL). Include a negative control with buffer only.

-

To the upper chamber of each insert, add 100 µL of the pre-treated cell suspension.

4. Incubation and Quantification:

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the transwell inserts.

-

Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with methanol for 10-20 minutes.

-

Stain the migrated cells with a suitable stain (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field.

5. Data Analysis:

-

Express the data as the percentage of migration relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This protocol is based on standard radioligand binding assay procedures.[6][7]

1. Membrane Preparation:

-

Use cells stably expressing human or mouse CCR2 (e.g., HEK293 or Ba/F3 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled CCL2 (e.g., 125I-CCL2), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, include a high concentration of unlabeled CCL2.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Monocyte Migration Model

This protocol describes a general approach to studying the effect of this compound on monocyte recruitment in a mouse model of inflammation.[2][8]

1. Animal Model and Antagonist Administration:

-

Use an appropriate mouse strain (e.g., BALB/c).

-

Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

-

Administer this compound or vehicle to the mice at a predetermined dose and time before inducing inflammation.

2. Induction of Monocyte Recruitment:

-

Induce an inflammatory response to recruit monocytes. This can be achieved through various methods, such as intraperitoneal injection of thioglycollate or intravenous injection of CCL2.

3. Sample Collection and Analysis:

-

At a specific time point after the inflammatory stimulus (e.g., 30 minutes to 24 hours), collect relevant samples, such as peripheral blood or peritoneal lavage fluid.

-

Isolate leukocytes from the collected samples.

-

Perform flow cytometry to identify and quantify monocyte populations. Use a panel of antibodies against specific cell surface markers (e.g., CD11b, Ly6C, CCR2).

4. Data Analysis:

-

Compare the number or percentage of recruited monocytes in the this compound-treated group to the vehicle-treated group.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Conclusion

This compound serves as a highly effective and specific tool for investigating the complex biology of the CCL2-CCR2 axis. Its utility in a range of in vitro and in vivo experimental models allows for a detailed exploration of the roles of this critical chemokine pathway in inflammation, immunity, and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of chemokine biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. corning.com [corning.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. An engineered monomer of CCL2 has anti-inflammatory properties emphasizing the importance of oligomerization for chemokine activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MK-0812: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. The core focus is on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its assessment. While showing promise in preclinical models of inflammatory diseases and oncology, the clinical development of this compound for rheumatoid arthritis was ultimately discontinued due to a lack of efficacy. This guide consolidates available quantitative data, details key experimental protocols, and visualizes associated biological pathways and workflows to serve as a resource for researchers in the field of chemokine receptor antagonism and drug development.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment. This signaling axis has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and cancer. Consequently, the development of CCR2 antagonists has been a significant focus of therapeutic research. This compound emerged from these efforts as a potent and selective antagonist of CCR2, demonstrating low nanomolar affinity for its target. This whitepaper details the scientific journey of this compound, from its initial characterization to its evaluation in clinical trials.

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of CCR2. It binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL2 binds. This allosteric modulation prevents the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling, effectively blocking CCL2-mediated cellular responses.

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular events, beginning with the activation of G-proteins. This leads to downstream signaling through various pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, ultimately resulting in cellular responses such as chemotaxis, calcium mobilization, and cytokine production. This compound, by binding to an allosteric site, inhibits these downstream effects.

Quantitative Data

The potency and activity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Type/System | Parameter | Value (nM) | Reference(s) |

| MCP-1 Mediated Response | Human Monocytes | IC₅₀ | 3.2 | [1] |

| ¹²⁵I-MCP-1 Binding | Isolated Human Monocytes | IC₅₀ | 4.5 | [1] |

| Monocyte Shape Change | Rhesus Monkey Whole Blood | IC₅₀ | 8 | [1] |

| Chemotaxis | WeHi-274.1 cells | IC₅₀ | 5 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides detailed protocols for key experiments used in the characterization of this compound.

In Vitro Assays

Objective: To determine the binding affinity of this compound to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

¹²⁵I-labeled human CCL2 (PerkinElmer)

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

-

This compound stock solution in DMSO

-

Unlabeled CCL2

-

96-well filter plates (e.g., Millipore)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of binding buffer containing varying concentrations of this compound or unlabeled CCL2 (for competition).

-

Add 50 µL of ¹²⁵I-CCL2 (final concentration ~0.1 nM).

-

Add 100 µL of cell membrane preparation (approximately 5-10 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

-

Allow the filters to dry, and then add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

Objective: To assess the functional ability of this compound to inhibit CCL2-induced monocyte migration.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL2

-

This compound stock solution in DMSO

-

Transwell inserts with a 5 µm pore size

-

24-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Label the monocytes with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Add 600 µL of chemotaxis buffer containing CCL2 (e.g., 10 ng/mL) to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

-

Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀.

In Vivo Studies

Objective: To evaluate the efficacy of this compound in reducing tumor metastasis in a humanized mouse model.

Animal Model:

-

Human CCR2B knock-in mice

Procedure:

-

Inject breast cancer cells (e.g., MDA-MB-231) into the tail vein of the mice to induce lung metastasis.

-

Randomly assign mice to treatment and vehicle control groups.

-

Administer this compound orally at a specified dose (e.g., 30 mg/kg) daily.[1]

-

Administer the vehicle (e.g., 0.5% methylcellulose) to the control group.

-

After a predetermined period (e.g., 21 days), euthanize the mice.

-

Harvest the lungs and fix them in Bouin's solution.

-

Quantify the number of metastatic nodules on the lung surface.

-

For mechanistic studies, blood and spleen can be collected to analyze immune cell populations (e.g., monocytic myeloid-derived suppressor cells) by flow cytometry.

Preclinical and Clinical Development

Preclinical Pharmacokinetics

Limited information is publicly available regarding the detailed pharmacokinetic profile of this compound. Preclinical studies in mice involved oral administration at doses of 30 mg/kg, suggesting good oral bioavailability.[1] In rhesus monkeys, this compound was administered via continuous intravenous infusion to maintain constant blood levels for in vivo target engagement studies.[1]

Clinical Trials